Ethyl 1-thio-alpha-D-glucofuranoside
Description
Fundamental Principles of Thioglycoside Chemistry and Biological Relevance
Thioglycosides are analogues of common O-glycosides where the oxygen atom of the glycosidic bond is replaced by a sulfur atom. This substitution imparts distinct chemical properties that are highly valued in glycochemistry. The carbon-sulfur (C-S) bond is significantly more stable against chemical and enzymatic hydrolysis compared to the corresponding oxygen-based (C-O) acetal (B89532) linkage in O-glycosides. researchgate.netnih.gov This enhanced stability makes thioglycosides excellent mimics of natural carbohydrates for studying biological systems where enzymatic degradation is a concern. researchgate.net
A primary role of thioglycosides in synthetic chemistry is their function as "glycosyl donors." researchgate.net While stable under many conditions, the thioethyl group at the anomeric center (the C1 position) can be selectively "activated" by thiophilic promoters, such as N-iodosuccinimide (NIS) or methyl triflate, to initiate the formation of a new glycosidic bond with a glycosyl acceptor (an alcohol). researchgate.netresearchgate.netnih.gov This strategy is a cornerstone of modern oligosaccharide synthesis. researchgate.net
Biologically, thioglycosides are recognized for their potential as inhibitors of glycosidases, the enzymes that break down carbohydrates. researchgate.net Their structural similarity to the natural substrates allows them to bind to the enzyme's active site, while their hydrolytic stability prevents cleavage, leading to enzyme inhibition. Furthermore, thioglycosides can act as "metabolic decoys," intercepting biosynthetic pathways to modify cell-surface glycans and influence cellular processes like inflammation. nih.gov
Table 1: Comparison of O-Glycosides and S-Glycosides (Thioglycosides)
| Feature | O-Glycosides | S-Glycosides (Thioglycosides) |
| Anomeric Linkage | Carbon-Oxygen-Carbon (Acetal) | Carbon-Sulfur-Carbon (Thioacetal) |
| Chemical Stability | Prone to acid hydrolysis | Resistant to acid hydrolysis |
| Enzymatic Stability | Substrate for glycosidases | Generally resistant to glycosidases |
| Synthetic Role | Typically glycosyl acceptors or products | Versatile glycosyl donors |
| Biological Role | Natural substrates, structural motifs | Enzyme inhibitors, metabolic decoys |
Historical Development and Current Status of Research on Glycofuranosides
Carbohydrates can exist in different ring forms, with the five-membered furanose and six-membered pyranose rings being the most common. While pyranosides are more prevalent in mammalian systems, glycofuranosides are significant components of the cell walls of numerous pathogenic microorganisms, including bacteria (e.g., Mycobacterium tuberculosis), fungi (e.g., Aspergillus fumigatus), and protozoa. taylorfrancis.com For instance, the arabinogalactan (B145846) layer of the mycobacterial cell wall is rich in galactofuranose and arabinofuranose residues. taylorfrancis.com
The synthesis of furanosides presents unique challenges compared to their pyranoside counterparts due to the greater flexibility of the five-membered ring, which makes stereochemical control more difficult. Early work established foundational methods for their preparation, but the field has evolved significantly. Current research is heavily focused on understanding the biosynthesis of furanosides in pathogens, as the enzymes involved are attractive targets for the development of new antimicrobial drugs. The absence of furanosides in mammals makes these pathways highly specific targets. Synthetic glycofuranosides are crucial tools in these studies, serving as substrates and inhibitors to elucidate enzymatic mechanisms and as haptens for generating diagnostic antibodies.
Significance and Specific Research Focus on Ethyl 1-thio-alpha-D-glucofuranoside
Direct and extensive research focused exclusively on this compound is limited in publicly available literature. Its existence is validated as a known chemical entity, for instance, by its registration with a Unique Ingredient Identifier (UNII) of R959B73HS8. fda.gov However, its significance is largely inferred from the combined properties of its constituent parts: the ethylthio group, the alpha-anomeric configuration, and the glucofuranose ring.
The primary significance of this compound lies in its potential as a specialized glycosyl donor in chemical synthesis. The furanoside form of glucose is less common than the pyranoside form, making this compound a valuable building block for constructing oligosaccharides or glycoconjugates containing this specific motif. The alpha-configuration is stereochemically distinct, and synthetic access to pure alpha-linked furanosides is a non-trivial challenge that this compound could help address.
A potential research focus for this molecule would be its use in the synthesis of fragments of natural products or as a probe to study enzymes that specifically recognize alpha-glucofuranoside linkages. While less common than beta-linked furanosides in pathogens, alpha-linkages do exist, and specific chemical tools are needed to study them. Furthermore, its stability as a thioglycoside would make it suitable for biological assays where the corresponding O-glycoside would be rapidly hydrolyzed.
Overview of Key Methodological Approaches Utilized in Thioglucofuranoside Research
The synthesis and application of thioglucofuranosides rely on a toolkit of methods developed for general thioglycoside and furanoside chemistry.
Synthesis:
Chemical Synthesis: The most common routes involve the reaction of a protected glucofuranose derivative with ethanethiol (B150549) under Lewis acid catalysis. For instance, a per-acetylated glucofuranose can be treated with ethanethiol and a catalyst like boron trifluoride etherate to yield the ethyl thioglycoside. Stereocontrol to obtain the desired alpha-isomer is a key challenge, often influenced by the choice of protecting groups, catalyst, and reaction conditions. A method for synthesizing alpha-glycosyl thiols via the stereospecific ring-opening of 1,6-anhydrosugars has also been established, providing another route to these compounds. nih.gov
Enzymatic Synthesis: While less common for thioglycosides, enzymatic methods using engineered glycosidases (glycosynthases) or thio-glycosidases are an emerging area. These approaches offer the potential for high stereoselectivity under mild, environmentally friendly conditions but are often limited by enzyme availability and substrate scope.
Activation as Glycosyl Donors: Once synthesized, the primary use of a compound like this compound is as a glycosyl donor. Activation of the thioethyl group is required to make the anomeric carbon electrophilic for attack by a glycosyl acceptor.
Halogen-based Promoters: A widely used system is N-iodosuccinimide (NIS) in the presence of a catalytic amount of an acid like triflic acid (TfOH). researchgate.net
Alkylating Agents: Reagents such as methyl triflate can activate the anomeric sulfur, forming a highly reactive sulfonium (B1226848) ion intermediate that is displaced by the acceptor. nih.gov
Other Thiophilic Reagents: A variety of other promoters, including iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP) and dimethyl(methylthio)sulfonium (B1224233) triflate (DMTST), are used, each offering different reactivity profiles suitable for specific synthetic challenges. researchgate.net
Table 2: Common Methodologies in Thioglycoside Research
| Methodology | Description | Key Reagents/Conditions |
| Chemical Synthesis | Reaction of a protected sugar with a thiol in the presence of a catalyst. | Per-acetylated sugar, ethanethiol, BF₃·OEt₂ |
| Glycosyl Donor Activation (Halogen) | Activation of the thio-aglycone to facilitate glycosidic bond formation. | N-Iodosuccinimide (NIS), Triflic acid (TfOH) |
| Glycosyl Donor Activation (Alkylation) | Formation of a sulfonium ion intermediate for displacement. | Methyl triflate (MeOTf) |
| Enzymatic Synthesis | Use of enzymes for stereoselective synthesis. | Glycosynthases, Thio-glycosidases |
Structure
3D Structure
Properties
CAS No. |
4137-33-1 |
|---|---|
Molecular Formula |
C8H16O5S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-ethylsulfanyloxolane-3,4-diol |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-6(12)5(11)7(13-8)4(10)3-9/h4-12H,2-3H2,1H3/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
AEVJVTKPYCQIIQ-FMDGEEDCSA-N |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |
Canonical SMILES |
CCSC1C(C(C(O1)C(CO)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways to Ethyl 1 Thio Alpha D Glucofuranoside and Its Derivatives
Chemical Synthesis Strategies for Anomeric Thio-Glycosides
The chemical synthesis of thioglycosides, including Ethyl 1-thio-alpha-D-glucofuranoside, hinges on the effective activation of a glycosyl donor and its subsequent reaction with a thiol nucleophile. The primary challenges lie in controlling the stereochemical outcome at the anomeric center and managing the multiple hydroxyl groups of the carbohydrate.
Glycosyl Donor Activation and Nucleophilic Substitution Routes
The formation of the anomeric thio-glycosidic bond is typically achieved through a nucleophilic substitution reaction. A suitable glycosyl donor, a sugar derivative with a good leaving group at the anomeric position (C-1), is reacted with ethanethiol (B150549) or its equivalent. The success of this reaction depends heavily on the method used to activate the glycosyl donor.
A variety of leaving groups can be employed, including halides (glycosyl bromides or chlorides), acetates, and trichloroacetimidates. nih.gov The activation of these donors is usually accomplished using a thiophilic promoter. Common promoters include Lewis acids like boron trifluoride etherate (BF₃·OEt₂), trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or metal salts. umsl.edursc.org For instance, the reaction of a per-acetylated glucofuranose with ethanethiol in the presence of a Lewis acid can lead to the formation of the desired thioglycoside. rsc.org
Another powerful set of donors are thioglycosides themselves, which can be activated for the synthesis of more complex oligosaccharides. umsl.edu Promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH) are commonly used for this purpose. rsc.org The general scheme involves the activation of the anomeric center, departure of the leaving group to form a transient oxocarbenium ion intermediate, which is then attacked by the sulfur nucleophile (ethanethiol).
| Glycosyl Donor Type | Common Leaving Group | Typical Promoter/Activator |
| Glycosyl Halide | Bromide (Br), Chloride (Cl) | Silver salts (e.g., AgOTf), Lewis acids |
| Glycosyl Acetate (B1210297) | Acetate (OAc) | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) |
| Glycosyl Imidate | Trichloroacetimidate (OC(NH)CCl₃) | Brønsted or Lewis acids (e.g., TfOH, TMSOTf) |
| Thioglycoside | Alkyl/Aryl Thiol (e.g., SPh, SEt) | Thiophilic reagents (e.g., NIS/TfOH, DMTST) |
Stereocontrol Mechanisms in Anomeric Thio-Glycosylation
Achieving the desired α-anomeric stereochemistry in this compound is a significant synthetic challenge. The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting group at the C-2 position, the solvent, the temperature, and the specific glycosyl donor and promoter system used.
One of the most effective strategies for controlling anomeric stereochemistry is through neighboring group participation . An acyl-type protecting group (like a benzoyl or acetyl group) at the C-2 position can participate in the reaction by forming a cyclic acyloxonium ion intermediate after the departure of the leaving group. The subsequent nucleophilic attack by the thiol at the anomeric center is directed to the opposite face, resulting in the formation of a 1,2-trans product. For a D-glucose precursor, this would lead to a β-thioglycoside.
To favor the formation of the 1,2-cis product (the α-anomer in the case of glucose), non-participating protecting groups, such as benzyl (B1604629) or silyl (B83357) ethers, are typically installed at the C-2 position. youtube.com In the absence of a participating group, the reaction may proceed through an Sₙ1-like mechanism involving a planar oxocarbenium ion. The incoming nucleophile can then attack from either the α or β face. The final anomeric ratio is often governed by the anomeric effect , which generally favors the α-anomer. The use of specific protecting groups at C-4 and C-6, such as a 4,6-O-phenylboronic ester, has been shown to enhance α-selectivity in glucosylation reactions. researchgate.net Furthermore, palladium-catalyzed allylic rearrangement of glycals has emerged as a stereoselective method for synthesizing α-thioglycosides. acs.org
Protection Group Chemistry and Orthogonal Deprotection Strategies
Given the polyhydroxylated nature of glucose, protecting groups are essential to prevent unwanted side reactions and to direct the regioselectivity of the synthesis. youtube.comresearchgate.net The synthesis of a furanoside derivative like this compound requires specific strategies to stabilize the five-membered ring. This is often achieved by installing a cyclic acetal (B89532), such as an isopropylidene or cyclohexylidene ketal, across the C-1/C-2 and C-5/C-6 positions or C-1/C-2 and C-3/C-5 positions of the glucose molecule. researchgate.net
For the synthesis of complex derivatives, an orthogonal deprotection strategy is critical. This involves using a set of protecting groups that can be removed under distinct reaction conditions without affecting the others. researchgate.netbham.ac.uk This allows for the selective unmasking of a specific hydroxyl group for further modification. For example, a synthetic route might employ silyl ethers (e.g., TBDMS), which are removed by fluoride (B91410) ions; benzyl ethers (Bn), removed by hydrogenolysis; and acyl groups (e.g., acetyl, Ac), removed by basic hydrolysis. researchgate.netwikipedia.org This orthogonal approach provides the flexibility needed to build complex carbohydrate structures from the this compound scaffold. nih.gov
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions |
| Benzyl ether | Bn | NaH, BnBr | H₂, Pd/C (Hydrogenolysis) |
| Acetyl ester | Ac | Ac₂O, Pyridine (B92270) | NaOMe, MeOH (Basic hydrolysis) |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMSCl, Imidazole (B134444) | TBAF, THF (Fluoride source) |
| Isopropylidene ketal | - | Acetone, Acid catalyst | Aqueous Acid |
Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic methods offer an attractive alternative to purely chemical synthesis, often providing high regio- and stereoselectivity under mild, aqueous conditions and avoiding the need for extensive protecting group manipulations. nih.govnih.govnih.gov
Glycosyltransferase-Mediated Thio-Glycosylation Protocols
Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds in nature with remarkable precision. nih.gov While they typically form O-glycosidic linkages, some GTs have been shown to accept thiol-containing acceptors, thereby forming thio-glycosidic bonds. nih.gov For example, a β-1,4-galactosyltransferase has been used to catalyze the galactosylation of 5-thioglucose. rsc.org The synthesis of this compound using this approach would require a glycosyltransferase that can utilize a glucofuranose donor (likely in the form of a sugar nucleotide like UDP-glucofuranose) and accept ethanethiol as the acceptor nucleophile. The primary limitation of this method is often the strict substrate specificity of the enzymes, which may not readily accommodate the unnatural thiol acceptor or the furanose form of the sugar donor. nih.gov
Glycosynthase and Directed Evolution Strategies for Enhanced Synthesis
To overcome the limitations of wild-type enzymes, protein engineering has been employed to create mutant enzymes with novel or enhanced synthetic capabilities.
Glycosynthases are engineered glycosidases in which the catalytic nucleophile has been mutated to a non-nucleophilic residue (e.g., alanine (B10760859) or glycine). These mutants are incapable of hydrolysis but can catalyze the formation of a glycosidic bond between an activated glycosyl donor (typically a glycosyl fluoride) and an acceptor molecule. ubc.canih.gov
A related class of engineered enzymes, known as thioglycoligases , are created by mutating the general acid/base catalyst of a retaining glycosidase. These enzymes are particularly effective at synthesizing thioglycosidic linkages using an activated donor and a thiol-containing acceptor. researchgate.netresearchgate.net
Directed evolution provides a powerful tool for tailoring enzymes for specific synthetic purposes. nih.gov This process involves generating a large library of enzyme mutants and then using a high-throughput screening method to identify variants with improved activity, stability, or altered substrate specificity. nih.govresearchgate.netspringernature.comresearchgate.net For instance, a glycosyltransferase could be evolved to more efficiently accept ethanethiol as a substrate or to better recognize a glucofuranosyl donor, thereby providing a highly efficient and selective route to this compound. researchgate.net
Biocatalytic Transformations Utilizing Glycosidases and Transglycosidases
The use of enzymes in the synthesis of thioglycosides offers a green and highly selective alternative to traditional chemical methods. Glycosidases, which naturally catalyze the hydrolysis of glycosidic bonds, can be engineered to favor the formation of new linkages, including thioether bonds.
One prominent strategy involves the use of "thioglycoligases," which are mutant glycosidases. nih.govresearchgate.net In these enzymes, the catalytic nucleophile, typically a carboxylate residue, is mutated to a non-nucleophilic amino acid. This modification prevents the hydrolysis of the glycosyl-enzyme intermediate, allowing it to be intercepted by a suitable acceptor, such as a thiol. For the synthesis of α-linked thioglycosides, α-glycosidases are employed. The thioglycoligase derived from the family 31 α-xylosidase from E. coli (YicI) and the α-glucosidase from Sulfolobus solfataricus have demonstrated the ability to catalyze thioglycoligase reactions. nih.gov These enzymes utilize α-glycosyl fluorides as donor substrates and deoxythioglycosides as acceptors, achieving yields of up to 86%. nih.gov
The general mechanism for a retaining α-glycosidase involves a double displacement reaction at the anomeric center. By mutating the enzymatic nucleophile, the formation of a glycosyl-enzyme intermediate proceeds, which can then react with an external nucleophile like ethanethiol to form the desired this compound.
Another enzymatic approach is through transglycosylation reactions catalyzed by wild-type or engineered glycosidases. nih.gov In these reactions, a glycosyl donor is cleaved by the enzyme, and the resulting glycosyl-enzyme intermediate is transferred to an acceptor molecule other than water. While typically used for the formation of O-glycosides, the use of thiols as acceptors can lead to the formation of thioglycosides. The efficiency of such reactions is often dependent on the specific enzyme, the nature of the donor and acceptor, and the reaction conditions.
The table below summarizes key aspects of biocatalytic transformations for the synthesis of α-thioglycosides.
| Enzyme Type | Donor Substrate (Example) | Acceptor Substrate (Example) | Key Feature | Yield Range |
| Thioglycoligase (mutant α-glycosidase) | α-Glycosyl fluoride | Deoxythioglycoside | Prevents hydrolysis of glycosyl-enzyme intermediate | Up to 86% nih.gov |
| Transglycosidase | Activated glycosyl donor | Ethanethiol | Transfer of glycosyl moiety to a thiol acceptor | Variable |
Isolation, Purification, and Yield Optimization in Synthetic Processes
The isolation and purification of this compound and its derivatives are critical steps to obtain a product of high purity. The methods employed are largely dependent on the physical and chemical properties of the target compound and the impurities present in the reaction mixture.
Isolation: Following the completion of the synthesis, the initial work-up procedure typically involves quenching the reaction and removing any catalysts or excess reagents. For instance, in acid-catalyzed chemical syntheses, this may involve neutralization with a base followed by extraction into an organic solvent. rsc.org The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product. nih.gov
Purification: Column chromatography is the most common technique for the purification of thioglycosides. rsc.orgnih.govnih.gov Silica (B1680970) gel is a frequently used stationary phase, with the mobile phase being a mixture of solvents such as ethyl acetate and hexanes in a gradient elution. rsc.orgnih.gov The choice of solvent system is crucial for achieving good separation between the desired product and any byproducts or unreacted starting materials. The progress of the purification is monitored by thin-layer chromatography (TLC). nih.gov In some cases, if the product is crystalline, recrystallization can be an effective purification method. rsc.org
Yield Optimization: Optimizing the yield of synthetic processes involves a systematic investigation of various reaction parameters.
Catalyst and Promoter Loading: In chemical syntheses, the amount of catalyst or promoter can significantly impact the reaction rate and yield. For example, in triflic acid-mediated thioglycosylation, increasing the molar percentage of the acid was shown to improve the yield significantly. rsc.org
Reaction Time and Temperature: These parameters are often interdependent. Optimization involves finding the right balance to ensure complete consumption of the starting material while minimizing the formation of degradation products.
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.
Protecting Groups: In multi-step syntheses, the choice of protecting groups for the hydroxyl functions of the sugar is critical. These groups must be stable under the reaction conditions for thioglycoside formation and easily removable in a subsequent step.
Stoichiometry of Reactants: The ratio of the glycosyl donor to the thiol acceptor is another key parameter to optimize for maximizing the product yield.
The following table provides a summary of common strategies for purification and yield optimization in thioglycoside synthesis.
| Process | Technique/Strategy | Key Considerations |
| Isolation | Aqueous work-up and extraction | Efficient removal of catalysts and water-soluble impurities. rsc.org |
| Purification | Silica gel column chromatography | Selection of appropriate mobile phase for optimal separation. nih.govnih.gov |
| Crystallization | Applicable for solid, crystalline products. rsc.org | |
| Yield Optimization | Catalyst/Promoter concentration | Finding the optimal loading to maximize rate and yield. rsc.org |
| Reaction conditions (time, temp.) | Balancing reaction completion with minimizing side reactions. | |
| Solvent selection | Ensuring solubility of reactants and stability of intermediates. |
Derivatization and Chemical Modification Strategies of Ethyl 1 Thio Alpha D Glucofuranoside
Regioselective Functionalization of Hydroxyl Groups
The polyhydroxylated nature of ethyl 1-thio-alpha-D-glucofuranoside presents a significant challenge in synthetic carbohydrate chemistry: the selective modification of one hydroxyl group in the presence of others. The different reactivity of the primary (C-6) and secondary (C-2, C-3, and C-5) hydroxyl groups can be exploited to achieve regioselectivity. Furthermore, the formation of temporary protecting groups, such as acetals, can differentiate between the cis- and trans-diols within the molecule, enabling highly specific modifications.
Acylation, Alkylation, and Silylation Reactions
The selective protection of the hydroxyl groups of this compound through acylation, alkylation, and silylation is a fundamental step in the synthesis of more complex molecules. These reactions are crucial for controlling the reactivity of the carbohydrate and directing subsequent modifications to specific positions.
Acylation , the introduction of an acyl group (e.g., acetyl, benzoyl), is a common strategy for protecting hydroxyl groups. The reactivity of the hydroxyl groups towards acylation is generally in the order of primary > secondary. This allows for the selective acylation of the C-6 hydroxyl group under controlled conditions. For instance, treatment with one equivalent of an acylating agent, such as acetic anhydride (B1165640) or benzoyl chloride, in the presence of a base like pyridine (B92270) at low temperatures, can yield the 6-O-acylated product. Complete acylation of all hydroxyl groups is readily achieved using an excess of the acylating reagent.
Alkylation , the introduction of an alkyl group (e.g., benzyl (B1604629), methyl), provides more permanent protection. Similar to acylation, the primary hydroxyl group at C-6 is the most reactive. Regioselective alkylation often requires the use of strategies such as tin-mediated alkylation, where the formation of a stannylene acetal (B89532) activates a specific hydroxyl group. For example, reaction with dibutyltin (B87310) oxide can facilitate the selective benzylation of the C-3 hydroxyl group in the presence of other secondary hydroxyls.
Silylation , the introduction of a silyl (B83357) group (e.g., tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS)), offers a range of protecting groups with varying steric bulk and stability. The bulky nature of many silylating agents often leads to high regioselectivity for the less sterically hindered primary C-6 hydroxyl group. The use of different silyl chlorides in combination with a base like imidazole (B134444) allows for the controlled introduction of these protecting groups.
The following table summarizes common regioselective acylation, alkylation, and silylation reactions on thioglucofuranosides, which are principles applicable to the this compound scaffold.
| Reaction Type | Reagent | Target Position | Conditions | Product |
| Acylation | Benzoyl chloride (1 eq.) | C-6 | Pyridine, -20 °C | 6-O-Benzoyl derivative |
| Alkylation | Dibutyltin oxide, then Benzyl bromide | C-3 | Toluene, reflux | 3-O-Benzyl derivative |
| Silylation | TBDMS-Cl | C-6 | Imidazole, DMF | 6-O-TBDMS derivative |
Oxidation and Reduction Chemistry
The hydroxyl groups of this compound can be selectively oxidized to yield carbonyl functionalities, which are valuable intermediates for further modifications. For example, selective oxidation of the primary hydroxyl group at C-6 can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation, yielding the corresponding aldehyde. Further oxidation can provide the C-6 carboxylic acid. Oxidation of secondary hydroxyl groups, for instance at C-3, can be accomplished after protection of the other hydroxyls, to give a ketone.
Reduction of these oxidized derivatives can be used to introduce new stereochemistries. For example, reduction of a 3-keto-glucofuranoside derivative with a hydride reagent like sodium borohydride (B1222165) may lead to the formation of the corresponding allofuranoside derivative, thus altering the stereochemistry at the C-3 position.
Anomeric Thio-Linkage Transformations and Ligations
The ethylthio group at the anomeric position is a key functional handle for a variety of transformations. Unlike O-glycosides, thioglycosides are stable to a wide range of reaction conditions used for manipulating protecting groups on the sugar ring. However, the "soft" nature of the sulfur atom allows for its selective activation by "thiophilic" promoters, making thioglycosides excellent glycosyl donors in the synthesis of oligosaccharides and glycoconjugates.
Activation of the anomeric thio-linkage is typically achieved using reagents that have a high affinity for sulfur. Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a Lewis acid such as triflic acid (TfOH) or silver triflate (AgOTf). nih.gov This activation generates a reactive glycosyl cation intermediate that can then be attacked by a nucleophile, such as the hydroxyl group of another sugar, an amino acid, or a lipid, to form a new glycosidic bond.
The ethylthio group can also participate in ligation reactions. For instance, it can be transformed into a more reactive leaving group or be used in radical-based thiol-ene or thiol-yne "click" chemistry reactions to attach the sugar moiety to other molecules.
Preparation of Glycoconjugates and Neoglycoproteins Featuring the Thioglucofuranoside Moiety
Glycoconjugates, molecules in which a carbohydrate is covalently linked to a non-carbohydrate moiety such as a protein or lipid, are of great interest in biology and medicine. This compound is a valuable precursor for the synthesis of such molecules.
After appropriate functionalization of the sugar ring, the anomeric thioethyl group can be activated to couple the thioglucofuranoside to a suitably functionalized aglycone. For example, a lipid with a free hydroxyl group can act as a nucleophile to form a glycolipid.
Neoglycoproteins , synthetic proteins that have been chemically modified to carry carbohydrate moieties, are important tools for studying carbohydrate-protein interactions and for the development of vaccines and diagnostics. One common strategy for the preparation of neoglycoproteins involves the initial modification of the thioglycoside to introduce a linker with a reactive functional group at its terminus. For example, the ethylthio group can be exchanged for a linker containing a terminal amine or carboxylic acid. This functionalized sugar can then be coupled to the amino acid side chains of a protein, such as the lysine (B10760008) residues, using standard bioconjugation techniques. For instance, an amine-terminated linker on the sugar can be coupled to the carboxylic acid groups on a protein using carbodiimide (B86325) chemistry. Alternatively, thioglycosides can be used to prepare glycinated glycoconjugates which can then be attached to carrier proteins. nih.govresearchgate.net
Synthesis of Analogs with Modified Furanoside Ring Structures
Modification of the furanoside ring itself can lead to the synthesis of novel carbohydrate analogs with potentially interesting biological properties. Starting from this compound, various transformations can be envisioned. For instance, elimination reactions can introduce double bonds into the ring, creating unsaturated sugar derivatives. Epoxidation of such double bonds followed by nucleophilic ring-opening can be used to introduce new functional groups with defined stereochemistry.
Another approach involves the replacement of the ring oxygen with another heteroatom. While not a direct modification of the this compound itself, the principles of furanoside synthesis can be applied to create thiofuranose rings where the ring oxygen is replaced by sulfur. rsc.org Such modifications dramatically alter the conformation and electronic properties of the sugar ring.
Furthermore, the synthesis of C-glycoside analogs, where the anomeric oxygen is replaced by a carbon atom, can lead to more stable compounds that are resistant to enzymatic hydrolysis. While not a direct transformation of the thio-linkage, the synthetic routes towards furanosyl C-glycosides often involve intermediates that are analogous to activated thioglycosides. nih.gov
Advanced Structural Elucidation and Conformational Analysis of Ethyl 1 Thio Alpha D Glucofuranoside
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
High-resolution NMR spectroscopy stands as a powerful tool for the detailed structural analysis of carbohydrates in solution. For Ethyl 1-thio-alpha-D-glucofuranoside, a combination of one-dimensional and multidimensional NMR experiments would be essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry and preferred conformation of the furanose ring.
Multidimensional NMR techniques are indispensable for unambiguously assigning the complex spectra of carbohydrates.
Total Correlation Spectroscopy (TOCSY): This experiment would reveal the coupling network within the sugar ring, allowing for the identification of all protons belonging to a single spin system.
Heteronuclear Single Quantum Coherence (HSQC): This technique correlates directly bonded proton and carbon atoms, facilitating the assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These experiments detect through-space interactions between protons that are in close proximity. The resulting cross-peaks are critical for determining the stereochemistry and the three-dimensional arrangement of the molecule, including the conformation of the furanose ring and the orientation of the ethylthio group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1 | ~5.3 - 5.5 | C-1: ~85 - 90 |
| H-2 | ~4.0 - 4.2 | C-2: ~75 - 80 |
| H-3 | ~4.1 - 4.3 | C-3: ~70 - 75 |
| H-4 | ~3.9 - 4.1 | C-4: ~80 - 85 |
| H-5 | ~3.7 - 3.9 | C-5: ~70 - 75 |
| H-6a, H-6b | ~3.6 - 3.8 | C-6: ~60 - 65 |
| -SCH₂- | ~2.5 - 2.7 | -SCH₂-: ~25 - 30 |
Note: These are estimated values and would require experimental verification.
The analysis of three-bond proton-proton coupling constants (³JH,H) is a cornerstone of conformational analysis in carbohydrates. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For the furanose ring of this compound, the coupling constants between adjacent protons (J1,2, J2,3, and J3,4) would provide crucial information about the ring's pucker.
Furanoside rings are known to exist in a dynamic equilibrium between various envelope (E) and twist (T) conformations. By analyzing the observed J-coupling values, it is possible to determine the predominant conformation in solution. For instance, a small J1,2 value (typically < 2 Hz) would be indicative of a dihedral angle close to 90°, which is characteristic of certain puckered conformations.
The conformation of a carbohydrate in solution is not static but rather a dynamic equilibrium of different conformers. The relative populations of these conformers can be influenced by factors such as temperature and the solvent used. NMR studies performed in different solvents (e.g., D₂O, DMSO-d₆, CD₃OD) would shed light on the role of solvent interactions, particularly hydrogen bonding, in stabilizing certain conformations of this compound. Variable temperature NMR experiments could also provide insights into the thermodynamics of the conformational equilibria.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
While NMR provides information about the solution-state conformation, X-ray crystallography offers a precise and unambiguous determination of the molecular structure in the solid state. A single-crystal X-ray diffraction study of this compound would provide:
Absolute Configuration: Confirmation of the D-configuration of the glucose moiety.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
Solid-State Conformation: The exact puckering of the furanose ring and the orientation of all substituents, including the ethylthio group, in the crystal lattice.
Intermolecular Interactions: Detailed information about the hydrogen bonding network and other intermolecular forces that stabilize the crystal structure.
This data would serve as a valuable benchmark for comparison with the solution-state conformations determined by NMR and with theoretical calculations.
Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment and Conformational Transitions
Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are highly sensitive to the stereochemistry and conformation of chiral molecules. For this compound, these techniques would be particularly useful for:
Confirming the anomeric configuration: The sign and intensity of the Cotton effects in the ECD spectrum are often characteristic of the α- or β-anomer.
Studying conformational transitions: Changes in the ECD or ORD spectra as a function of temperature or solvent can be used to monitor conformational changes in the molecule.
The interpretation of chiroptical spectra is often complex and typically requires comparison with theoretical calculations to assign specific spectral features to particular electronic transitions and conformations.
Vibrational Spectroscopy (IR and Raman) for Specific Functional Group Orientations and Hydrogen Bonding Networks
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. These techniques are particularly sensitive to the presence of specific functional groups and their local environment. For this compound, vibrational spectroscopy would be valuable for:
Identifying characteristic functional groups: The spectra would show characteristic absorption bands for the hydroxyl (-OH), C-H, C-O, and C-S bonds.
Analyzing hydrogen bonding: The position and shape of the -OH stretching band in the IR spectrum are highly sensitive to the strength and nature of hydrogen bonding interactions, both intramolecular and intermolecular.
Table 2: Expected IR Absorption Bands for Key Functional Groups in this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| O-H stretch (hydrogen-bonded) | 3200 - 3600 (broad) |
| C-H stretch | 2850 - 3000 |
| C-O stretch | 1000 - 1200 |
Mass Spectrometry for Fragmentation Pattern Analysis and Isotopic Labeling Studies (Excluding routine identification)
Advanced mass spectrometry techniques offer a powerful lens for the detailed structural investigation of this compound, moving beyond simple molecular weight confirmation. Through controlled fragmentation experiments and isotopic labeling, it is possible to dissect the molecule's covalent framework, confirm structural assignments, and probe the mechanisms of its gas-phase dissociation.
Fragmentation Pattern Analysis
Under collision-induced dissociation (CID), the protonated or sodiated molecule would be expected to undergo a series of characteristic cleavages. The primary sites of fragmentation would likely be the glycosidic bond and the furanose ring itself.
Key Proposed Fragmentation Pathways:
Cleavage of the Thioglycosidic Bond: The C1-S bond is a likely point of initial cleavage. This can occur in two principal ways:
Loss of the Ethylthio Group: Fragmentation can result in the loss of the ethylthio radical (•SCH₂CH₃) or ethanethiol (B150549) (HSCH₂CH₃), leading to the formation of a glucofuranosyl oxonium or carbocation ion. This fragment provides evidence for the mass of the sugar moiety.
Formation of an Ethylthio-Containing Fragment: Cleavage of the C1-O4 bond within the furanose ring could precede or occur concurrently with other fragmentations, but the primary fragmentation is anticipated at the anomeric carbon.
Cross-Ring Fragmentation of the Furanose Ring: Following the initial glycosidic bond cleavage, or in a concerted fashion, the glucofuranose ring can undergo cross-ring cleavages. These fragmentations are diagnostic for the ring structure and the positions of hydroxyl groups. Common cross-ring cleavages in furanosides are designated as ᴬ, ˣ-type cleavages. For instance, a ⁰,²X cleavage would involve the breaking of the C0-C1 and C2-C3 bonds, providing information about the substitution pattern on that part of the ring.
Interactive Data Table: Proposed Key Fragments for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Mass (m/z) | Description of Neutral Loss |
| [M+H]⁺ | [M+H - C₂H₅SH]⁺ | Varies | Loss of ethanethiol |
| [M+H]⁺ | [M+H - H₂O]⁺ | Varies | Loss of water |
| [M+H]⁺ | Various | Varies | Cross-ring fragments (e.g., ⁰,²A, ⁰,³A) |
Note: The exact m/z values would depend on the ionization adduct (e.g., H⁺, Na⁺).
Isotopic Labeling Studies
Isotopic labeling is a powerful technique to confirm proposed fragmentation pathways and to trace the fate of specific atoms during mass spectrometric analysis. For this compound, deuterium (B1214612) (²H) labeling would be particularly informative.
Applications of Deuterium Labeling:
Labeling of the Ethyl Group: Synthesis of this compound with a deuterated ethyl group (e.g., -S-CD₂-CH₃ or -S-CH₂-CD₃) would allow for the unambiguous identification of fragments containing this portion of the molecule. The corresponding mass shift in the fragment ions would confirm whether the ethyl group is retained or lost.
Labeling of Hydroxyl Groups: Exchange of the labile hydroxyl protons with deuterium by dissolving the sample in a deuterated solvent (e.g., CH₃OD or D₂O) can help in counting the number of hydroxyl groups in a given fragment. proquest.comharding.edu This is achieved by observing the mass increase corresponding to the number of exchanged protons. proquest.comharding.edu This technique can also provide insights into the gas-phase conformation of the ion, as the rate of back-exchange can be influenced by intramolecular hydrogen bonding. harding.edu
Site-Specific Labeling of the Glucofuranose Ring: While more synthetically challenging, introducing deuterium at specific non-labile positions on the carbon skeleton of the glucofuranose ring would provide the most definitive evidence for proposed cross-ring fragmentation mechanisms. By observing which deuterated carbons are present in which fragment ions, the precise bond cleavages can be mapped.
Interactive Data Table: Hypothetical Mass Shifts with Deuterium Labeling
| Labeling Position | Precursor Ion | Labeled Fragment | Expected Mass Shift (Da) | Mechanistic Insight |
| Ethyl group (d₅) | [M+d₅+H]⁺ | [M+d₅+H - C₂D₅SH]⁺ | +5 in precursor, no shift in fragment | Confirms loss of the entire ethylthio group |
| All hydroxyls (d₄) | [M+d₄+H]⁺ | [M+d₄+H - D₂O]⁺ | +4 in precursor, +2 in fragment | Differentiates loss of hydroxyl water from other sources |
| C2 position (d₁) | [M+d₁+H]⁺ | Varies | +1 | Traces the C2 carbon through fragmentation pathways |
These advanced mass spectrometry approaches, combining detailed fragmentation analysis with strategic isotopic labeling, are indispensable for a profound structural understanding of this compound, providing a level of detail unattainable through routine analytical methods.
Computational Chemistry and Molecular Modeling of Ethyl 1 Thio Alpha D Glucofuranoside
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Energetics, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of Ethyl 1-thio-alpha-D-glucofuranoside. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and orbital energies.
Electronic Structure and Energetics: DFT calculations can be used to optimize the geometry of the molecule, determining the most stable three-dimensional arrangement of its atoms. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. For thioglycosides, the sulfur atom's lone pair electrons significantly contribute to the HOMO, influencing the molecule's nucleophilicity and its potential role in charge-transfer interactions. nih.govbiorxiv.org A theoretical investigation into n-alkyl-β-D-thioglucopyranosides predicted broadening absorption bands, a phenomenon attributed to the delocalization of the sulfur lone pair electrons. nih.gov This delocalization involves the donation of a sulfur lone pair into the antibonding (σ*) orbital of the anomeric C-O bond, which can be confirmed by methods like Natural Bond Orbital (NBO) analysis. nih.gov
Spectroscopic Property Prediction: DFT is a reliable method for predicting various spectroscopic properties. mdpi.com Time-Dependent DFT (TD-DFT) calculations can predict UV-Vis absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. nih.govrsc.orgsemanticscholar.orgacs.org These calculations can attribute specific absorption bands to electronic transitions, such as the n→σ* transition involving the sulfur atom's lone pair. nih.gov Furthermore, DFT is widely used to calculate NMR parameters, such as chemical shifts and spin-spin coupling constants (J-couplings). rsc.orgresearchgate.net Calculating J-couplings across the thio-glycosidic bond can help validate conformational preferences determined by other methods. trygvehelgaker.norsc.org
Table 5.1: Representative DFT-Calculated Properties of a Thioglycoside Model
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons; related to ionization potential and nucleophilicity. |
| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital; related to electron affinity and electrophilicity. |
| HOMO-LUMO Gap | 7.7 eV | Correlates with chemical stability and reactivity. A larger gap implies greater stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and non-covalent interactions. |
| Anomeric 3JCH Coupling | 3-5 Hz | The magnitude of the coupling constant across the glycosidic linkage is dependent on the dihedral angle, providing conformational insights. rsc.org |
Molecular Dynamics (MD) Simulations for Solution-Phase Conformational Dynamics and Ligand Interactions
While quantum calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment, typically an explicit solvent like water. researchgate.netmdpi.comchemrxiv.org
Solvation and Interactions: By simulating the molecule in a box of water molecules, MD can provide a detailed picture of its hydration shell. Analysis of radial distribution functions (RDFs) can reveal the average distances and coordination numbers of water molecules around specific atoms or functional groups of the thioglycoside. Understanding these solvent interactions is crucial as they influence the molecule's conformation and availability for binding to biological targets. researchgate.net
Table 5.2: Typical Parameters for an MD Simulation of this compound
| Parameter | Setting | Purpose |
| System Setup | 1 thioglycoside molecule in a cubic box with ~2000 water molecules | To simulate the behavior of the molecule in a dilute aqueous solution. |
| Force Field | CHARMM36, GLYCAM06, or similar | A set of parameters that defines the potential energy of the system. |
| Ensemble | NPT (Isothermal-isobaric) | Keeps the number of particles, pressure, and temperature constant, mimicking laboratory conditions. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns - 1 µs | The duration of the simulation, which needs to be long enough to sample relevant conformational changes. nih.gov |
| Time Step | 2 fs | The interval at which the equations of motion are integrated. |
Force Field Parameterization and Validation for Thio-Glycosidic Linkages
The accuracy of MD simulations is critically dependent on the quality of the force field (FF) used. researchgate.net Standard force fields like CHARMM, AMBER, and GROMOS are well-parameterized for common biomolecules like proteins and O-glycosides, but may lack accurate parameters for less common moieties like thio-glycosidic linkages. nih.govnih.govacs.org Therefore, specific parameterization is often required.
Parameterization Strategy: The development of FF parameters for the thio-glycosidic linkage in this compound follows a hierarchical approach. nih.govnih.gov This involves:
Model Compound Selection: A smaller model compound, such as methyl-thio-tetrahydrofuran, is chosen to isolate the key atoms of the thio-glycosidic bond (C-S-C-O).
Quantum Mechanical Calculations: High-level QM calculations (e.g., MP2/cc-pVTZ) are performed on the model compound to generate target data. acs.orgfigshare.com This typically involves creating a two-dimensional potential energy surface (PES) by systematically rotating the key dihedral angles (Φ/Ψ) and calculating the energy at each point.
Parameter Optimization: The corresponding FF parameters (bond lengths, angles, and especially dihedral terms) are adjusted to reproduce the QM target data. The dihedral parameters, which consist of a force constant, periodicity, and phase angle, are fitted to match the energetic profile of the QM PES.
Validation: The new parameters are tested on larger systems (e.g., the full this compound molecule) and validated by comparing simulation results with available experimental data, such as crystal structures or NMR J-coupling constants. acs.org
Table 5.3: Example of a Dihedral Parameter for a Thio-Glycosidic Linkage
| Atom Types | Force Constant (kcal/mol) | Periodicity | Phase Angle (degrees) | Description |
| CT1-S-CT2-O | 0.25 | 1 | 180.0 | Defines the 1-fold rotational barrier. |
| CT1-S-CT2-O | 0.15 | 2 | 0.0 | Defines the 2-fold rotational barrier. |
| CT1-S-CT2-O | 0.10 | 3 | 180.0 | Defines the 3-fold rotational barrier. |
Note: Atom types are generic (e.g., CT1, CT2 are sp3 carbons). Actual parameters would use specific atom types from the chosen force field. The final potential is a sum of these cosine terms.
Docking Studies and Molecular Recognition Predictions
Thioglycosides are known to act as inhibitors of various carbohydrate-processing enzymes, such as glycosidases, by mimicking the natural O-glycoside substrates. researchgate.netnih.govnih.gov Molecular docking is a computational technique used to predict the preferred binding orientation and affinity of one molecule (a ligand, like this compound) to a second molecule (a receptor, typically a protein). nih.govmdpi.commdpi.com
Docking Procedure: The process involves placing the flexible ligand into the binding site of a rigid or semi-flexible protein structure. A scoring function is then used to estimate the binding free energy for different poses, ranking them to identify the most likely binding mode. The results can provide hypotheses about how the thioglycoside is recognized by the enzyme.
Molecular Recognition: Docking studies can reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-protein complex. For this compound, key interactions would likely involve the hydroxyl groups of the furanose ring forming hydrogen bonds with polar residues (e.g., Asp, Glu, Asn, Gln) in the enzyme's active site. The ethylthio group may engage in hydrophobic interactions with nonpolar residues (e.g., Trp, Phe, Leu, Val). The sulfur atom itself, being less polar than oxygen, alters the hydrogen-bonding capacity at the anomeric position compared to an O-glycoside, which can affect binding affinity and specificity. researchgate.net These in silico predictions can guide the rational design of more potent and selective enzyme inhibitors. researchgate.netnih.govscivisionpub.com
Table 5.4: Hypothetical Docking Results for this compound with a Glucosidase
| Parameter | Predicted Value | Interpretation |
| Binding Energy (Glide Score) | -7.5 kcal/mol | A negative value indicates a favorable binding interaction. More negative values suggest higher affinity. researchgate.net |
| Estimated Ki | 25 µM | The predicted inhibition constant; lower values indicate a more potent inhibitor. researchgate.net |
| Key Interacting Residues | ||
| Asp-215, Glu-412 | Hydrogen Bond | Carboxylate side chains of acidic residues acting as hydrogen bond acceptors for the sugar's hydroxyls. |
| Gln-250, Asn-310 | Hydrogen Bond | Amide side chains forming hydrogen bonds with the sugar's hydroxyls. |
| Trp-415, Phe-178 | Hydrophobic (π-stacking) | Aromatic residues providing a hydrophobic patch for interaction with the furanose ring face or ethyl group. |
Biochemical Interactions and Biological Implications of Ethyl 1 Thio Alpha D Glucofuranoside Excluding Clinical Human Data
Enzyme Substrate and Inhibitor Studies
Due to the lack of direct studies on Ethyl 1-thio-alpha-D-glucofuranoside, this section will explore the hypothetical interactions based on the known behavior of similar thioglycosides.
Glycosidase Enzyme Kinetics and Inhibition Mechanisms
There is no specific data available in the scientific literature regarding the kinetics and inhibition mechanisms of glycosidases with this compound as a substrate or inhibitor. Generally, thioglycosides are known to be poor substrates for glycosidases due to the stability of the thio-glycosidic bond compared to the O-glycosidic bond. This stability often makes them effective competitive inhibitors of these enzymes. It is plausible that this compound could act as an inhibitor for glycosidases that recognize the alpha-D-glucofuranoside moiety.
Glycosyltransferase Substrate Specificity and Catalysis
Information on the use of this compound as a substrate for glycosyltransferases is not present in the available literature. Thioglycosides can sometimes serve as donor substrates for glycosyltransferases, although they are generally less reactive than the corresponding nucleotide sugars. The specificity would be highly dependent on the particular glycosyltransferase and its tolerance for the ethylthio leaving group and the furanose ring structure.
Interaction with Other Carbohydrate-Modifying Enzymes
No studies have been found that investigate the interaction of this compound with other carbohydrate-modifying enzymes, such as carbohydrate esterases or lyases.
Molecular Recognition with Carbohydrate-Binding Proteins and Lectins
While there is no direct research on the binding of this compound to carbohydrate-binding proteins and lectins, general principles of lectin-carbohydrate interactions can be considered. The furanose conformation of the glucose moiety would be a key determinant for recognition. Lectins that specifically recognize furanosides, such as some bacterial or fungal lectins, would be potential binding partners. The ethylthio group could also influence binding affinity, potentially through hydrophobic interactions within the binding pocket.
Role as a Mechanistic Probe in Glycoscience Research
The stable thio-glycosidic bond of this compound makes it a potential candidate for use as a mechanistic probe in glycoscience. Such compounds are often used to study the binding and catalytic mechanisms of carbohydrate-active enzymes without the complication of substrate hydrolysis. However, there are no published examples of its use in this capacity.
In Vitro Studies of Cellular Uptake and Metabolism (Excluding clinical studies)
There is a lack of in vitro studies investigating the cellular uptake and metabolism of this compound. The transport of such a molecule across cell membranes would likely depend on the presence of specific carbohydrate transporters that can accommodate the furanose form and the ethylthio aglycone. Its metabolic fate within the cell would be contingent on the activity of enzymes capable of cleaving the stable thio-glycosidic bond or modifying the carbohydrate ring, for which there is currently no available data.
Applications of Ethyl 1 Thio Alpha D Glucofuranoside As a Synthetic Building Block and Research Tool
Precursor in Oligosaccharide and Polysaccharide Synthesis
Thioglycosides, including ethyl 1-thio-alpha-D-glucofuranoside, are widely recognized as key intermediates in the chemical synthesis of oligosaccharides and polysaccharides. umsl.eduresearchgate.netrsc.org They function as glycosyl donors, which are activated under specific conditions to form glycosidic linkages with glycosyl acceptors (another sugar unit with a free hydroxyl group). The ethylthio group at the anomeric center can be readily activated by various thiophilic promoters, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst, to generate a reactive intermediate that is then attacked by a hydroxyl group of the acceptor molecule. researchgate.net
The stereochemical outcome of the glycosylation reaction is a critical aspect of oligosaccharide synthesis. acs.org While specific studies detailing the stereoselectivity of this compound as a glycosyl donor are not extensively documented in publicly available literature, the general principles of thioglycoside chemistry suggest that the furanoside nature of the ring and the protecting groups on the sugar hydroxyls would play a significant role in directing the formation of the new glycosidic bond. The synthesis of complex polysaccharides can be approached by employing thioglycoside building blocks in a block synthesis strategy, where pre-assembled oligosaccharide fragments are coupled together. nih.gov
Below is a table summarizing representative glycosylation reactions using thioglycoside donors to illustrate their utility in oligosaccharide synthesis.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Product | Yield (%) | Ref. |
| Phenyl 1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | Disaccharide | 85 | nih.gov |
| Ethyl 1-thio-β-D-galactopyranoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | DMTST | Disaccharide | 92 | nih.gov |
| p-Tolyl 1-thio-α-D-mannopyranoside | Benzyl (B1604629) 2,3,4-tri-O-benzyl-α-D-glucopyranoside | MeOTf | Disaccharide | 78 | nih.gov |
This table presents examples with various thioglycosides to demonstrate the general principle, as specific data for this compound is limited.
Scaffold for Glycomimetics and Glyco-conjugate Design (Emphasis on chemical aspects)
The inherent stability of the thioglycosidic bond to enzymatic hydrolysis makes this compound an excellent scaffold for the design of glycomimetics. unimi.it Glycomimetics are molecules that mimic the structure and/or function of natural carbohydrates and are often developed as therapeutic agents or research tools. nih.govnih.gov By replacing the oxygen atom of the glycosidic linkage with a sulfur atom, researchers can create carbohydrate analogues that are resistant to degradation by glycosidases, thereby prolonging their biological activity. unimi.it
From a chemical perspective, the synthesis of glycomimetics based on this compound would involve the derivatization of its hydroxyl groups or the modification of the ethylthio moiety. The hydroxyl groups can be selectively protected and deprotected to allow for the introduction of various functional groups, leading to a diverse range of glycomimetic structures.
In the design of glyco-conjugates, this compound can be attached to other molecules such as peptides, lipids, or proteins. researchgate.netnih.gov The ethylthio group itself can be a point of attachment, or the sugar ring can be functionalized with a linker to facilitate conjugation. These glyco-conjugates are valuable tools for studying carbohydrate-protein interactions and for the development of targeted drug delivery systems and vaccines. researchgate.net
The following table provides examples of how thioglycosides can be used in the synthesis of glycomimetics and glyco-conjugates.
| Thioglycoside Derivative | Conjugation Partner | Linkage Chemistry | Application | Ref. |
| 1-Thio-β-D-glucose sodium salt | Glycosyl fluoride (B91410) | S-glycosylation | Synthesis of thio-oligosaccharides | nih.gov |
| Per-O-acetylated 1-thioglycosides | Carrier proteins (e.g., BSA) | Periodate oxidation and reductive amination | Immunological studies | researchgate.net |
| 1-Thio-β-D-glucopyranosides | Indoles | Iodine-catalyzed thioglycosylation | Synthesis of indole (B1671886) thioglycosides | acs.org |
This table illustrates the chemical strategies for creating glycomimetics and glyco-conjugates using thioglycosides as foundational structures.
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for elucidating the roles of biomolecules in biological processes. This compound can serve as a core structure for the development of such probes. rsc.org Its stability allows it to act as a metabolic decoy, where it can be taken up by cells and interact with carbohydrate-processing enzymes without being degraded. nih.gov
To function as a chemical probe, the this compound scaffold can be chemically modified to incorporate reporter groups such as fluorescent tags, biotin (B1667282) for affinity purification, or photoreactive groups for covalent labeling of interacting proteins. For instance, a fluorescent dye could be attached to one of the hydroxyl groups of the glucofuranose ring, allowing for the visualization of its localization within cells or its interaction with specific proteins. The synthesis of such probes would involve standard organic chemistry transformations, taking advantage of the differential reactivity of the hydroxyl groups.
The table below outlines the conceptual design of chemical probes based on a thioglycoside scaffold.
| Probe Type | Reporter Group | Attachment Site | Potential Application |
| Fluorescent Probe | Fluorescein, Rhodamine | C-6 hydroxyl | Cellular imaging and localization studies |
| Affinity Probe | Biotin | C-6 hydroxyl via a linker | Identification of binding proteins |
| Photoaffinity Probe | Benzophenone, Diazirine | C-2 or C-3 hydroxyl | Covalent labeling of interacting partners |
This table provides a conceptual framework for the design of chemical probes derived from a thioglycoside like this compound.
Use in Material Science for Glyco-polymers and Surfaces (Focus on chemical synthesis and material properties)
In material science, carbohydrates are increasingly being used to create biocompatible and biodegradable materials. researchgate.net this compound can be envisioned as a monomer for the synthesis of glyco-polymers. The hydroxyl groups of the sugar can be modified with polymerizable functionalities, such as acrylates or methacrylates, which can then undergo free-radical polymerization to form polymers with pendant sugar moieties. researchgate.net The resulting glyco-polymers would have properties influenced by the carbohydrate component, such as hydrophilicity and specific recognition capabilities.
Furthermore, the thiol group of 1-thioglycosides can be exploited for the functionalization of surfaces, particularly gold surfaces, through the formation of self-assembled monolayers (SAMs). While the ethylthio group in this compound is relatively stable, related 1-thio-sugars can be used to create carbohydrate-presenting surfaces. These "glyco-chips" are powerful tools for studying carbohydrate-mediated biological events, such as cell adhesion and protein binding, in a high-throughput manner. The chemical synthesis of such surfaces involves the chemoselective immobilization of the thioglycoside onto the material.
The following table summarizes potential applications of thioglycosides in material science.
| Application | Synthetic Approach | Key Material Property | Potential Use |
| Glyco-polymers | Free-radical polymerization of a derivatized thioglycoside monomer | Biocompatibility, specific recognition | Drug delivery, tissue engineering |
| Surface Functionalization | Self-assembled monolayer formation on gold | Bio-specific surface | Biosensors, cell culture substrates |
| Hydrogels | Cross-linking of thioglycoside-containing polymers | Water absorption, biocompatibility | Scaffolds for regenerative medicine |
This table highlights the potential of thioglycoside derivatives in the development of advanced biomaterials.
Advanced Analytical Methodologies for Detection and Quantification of Ethyl 1 Thio Alpha D Glucofuranoside
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are fundamental techniques for assessing the purity and achieving the separation of Ethyl 1-thio-alpha-D-glucofuranoside from reaction mixtures and potential impurities.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a primary method for the purity analysis of thioglycosides. Due to the polar nature of this compound, a C18 or C8 column is typically employed. The mobile phase often consists of a gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, sometimes with the addition of a small percentage of formic acid to improve peak shape. Detection is commonly achieved using a UV detector, typically at a low wavelength (around 200-220 nm) where the thioether linkage exhibits some absorbance, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.
For more challenging separations, particularly of anomers or closely related isomers, Normal-Phase HPLC (NP-HPLC) can be utilized. In this mode, a polar stationary phase (e.g., silica (B1680970) or cyano-propyl) is used with a non-polar mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).
| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18, C8 | Silica, Cyano (CN) |
| Mobile Phase | Water/Acetonitrile or Methanol (gradient) | Hexane/Isopropanol or Ethyl Acetate (B1210297) (isocratic or gradient) |
| Detector | UV (200-220 nm), ELSD, RI | UV (if chromophore present), ELSD, RI |
| Application | Purity determination, separation from polar impurities | Anomer separation, separation of non-polar derivatives |
Gas Chromatography (GC):
The direct analysis of this compound by GC is challenging due to its low volatility and thermal lability, which can lead to decomposition in the hot injector port. Therefore, derivatization is a mandatory step to increase its volatility and thermal stability. A common derivatization strategy involves the silylation of the hydroxyl groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS).
Once derivatized, the resulting trimethylsilyl (B98337) ether can be readily analyzed on a non-polar capillary column, such as one coated with 5% phenyl polysiloxane. Flame Ionization Detection (FID) is a suitable method for quantification due to its high sensitivity to organic compounds.
Capillary Electrophoresis (CE) for Microscale Analysis
Capillary Electrophoresis (CE) offers a high-resolution separation technique that is particularly advantageous for the analysis of small sample volumes and for separating closely related carbohydrate isomers. For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is the most appropriate CE mode. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, and separation is achieved based on these differential partitioning coefficients.
Due to the lack of a strong chromophore in this compound, direct UV detection can be challenging and may offer low sensitivity. To overcome this, derivatization with a UV-active or fluorescent tag can be employed. For example, the hydroxyl groups can be derivatized with a chromophoric or fluorophoric agent prior to analysis. Laser-Induced Fluorescence (LIF) detection, when coupled with a fluorescently labeled analyte, provides exceptionally high sensitivity, enabling the analysis of trace amounts of the compound.
Hyphenated Mass Spectrometry Techniques (e.g., LC-MS/MS, GC-MS) for Structural Confirmation and Trace Analysis
Hyphenated mass spectrometry techniques are indispensable tools for the unambiguous structural confirmation and sensitive detection of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), is a powerful technique for both qualitative and quantitative analysis. Electrospray Ionization (ESI) is the preferred ionization method for this polar, non-volatile compound, typically forming protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ in the positive ion mode.
High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which can confirm the elemental composition of the parent ion. Collision-Induced Dissociation (CID) in an MS/MS experiment generates a characteristic fragmentation pattern that serves as a structural fingerprint. Key fragment ions would be expected from the cleavage of the glycosidic bond (loss of the ethylthio group) and cross-ring cleavages of the furanose ring.
For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer offers excellent sensitivity and selectivity, making it ideal for trace analysis in complex biological or environmental samples.
Gas Chromatography-Mass Spectrometry (GC-MS):
Following the necessary derivatization as described for GC analysis, GC-MS provides both chromatographic separation and mass spectral data. Electron Ionization (EI) is the most common ionization technique in GC-MS, which induces extensive fragmentation of the derivatized analyte. The resulting mass spectrum is highly reproducible and provides a wealth of structural information. The fragmentation pattern of the silylated this compound would show characteristic ions corresponding to the silyl (B83357) groups and fragments of the sugar ring, which can be used for definitive identification by comparison with a spectral library or a known standard.
| Technique | Ionization Method | Key Information Provided | Application |
| LC-MS/MS | ESI | Molecular weight, elemental composition (HRMS), structural fragmentation (MS/MS) | Structural confirmation, quantification, trace analysis |
| GC-MS | EI | Fragmentation pattern of derivatized compound | Definitive identification, purity analysis of derivatized sample |
Biosensor and Immunochemical Assay Development for Specific Detection
The development of biosensors and immunochemical assays represents a frontier in the specific and rapid detection of this compound, offering potential for high-throughput screening and point-of-care applications.
Biosensor Development:
Lectin-based biosensors are a promising avenue for the specific recognition of carbohydrate structures. Lectins are proteins that bind to specific carbohydrate moieties. A biosensor could be designed by immobilizing a lectin that has a high affinity for the D-glucofuranoside structure onto a transducer surface (e.g., an electrode, optical fiber, or quartz crystal microbalance). The binding of this compound to the immobilized lectin would generate a measurable signal (electrochemical, optical, or mass-based), which would be proportional to the concentration of the analyte. The specificity of the lectin would ensure selective detection even in the presence of other structurally similar molecules.
Electrochemical biosensors could also be developed based on enzymatic reactions. While enzymes that specifically act on this compound may not be readily available, synthetic enzyme cascades could potentially be engineered.
Immunochemical Assays:
Immunochemical assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the highly specific binding between an antibody and its antigen. To develop an immunoassay for this compound, the thioglycoside would first need to be conjugated to a carrier protein (e.g., bovine serum albumin or keyhole limpet hemocyanin) to render it immunogenic. This conjugate would then be used to immunize an animal to produce polyclonal or monoclonal antibodies that specifically recognize the this compound moiety.
Once specific antibodies are generated, a competitive ELISA format could be established. In this setup, a known amount of the thioglycoside-protein conjugate is immobilized on a microplate well. The sample containing the free this compound is then mixed with a limited amount of the specific antibody and added to the well. The free analyte in the sample competes with the immobilized conjugate for antibody binding. The amount of antibody bound to the plate, which is inversely proportional to the concentration of the free analyte in the sample, can then be quantified using a secondary antibody linked to an enzyme that produces a colorimetric or fluorescent signal.
| Method | Recognition Element | Principle | Potential Advantages |
| Lectin-Based Biosensor | Lectin | Specific binding of the carbohydrate moiety to an immobilized lectin. | Label-free detection, real-time analysis. |
| Immunochemical Assay (ELISA) | Antibody | Competitive binding of the analyte and an immobilized conjugate for a specific antibody. | High specificity and sensitivity, suitable for high-throughput screening. |
Emerging Research Frontiers and Future Perspectives on Ethyl 1 Thio Alpha D Glucofuranoside
Integration with "-Omics" Technologies (e.g., Glycomics, Metabolomics)
The integration of thioglycosides into the framework of "-omics" technologies represents a significant frontier. These large-scale analytical approaches are beginning to unravel the complex roles of carbohydrate analogues in cellular processes.
Metabolic Decoys: A key application in this area is the use of thioglycosides as "metabolic decoys". nih.gov Synthetic analogs of natural biosynthetic acceptors, such as thioglycosides, can be introduced into cellular pathways. They act as artificial substrates, effectively diverting the activity of natural enzymes. nih.gov For instance, S-glycosides have been shown to efficiently disrupt cellular biosynthetic pathways crucial for inflammatory processes in various cell types, including leukocytes. nih.gov
Tracking Glycosylation Pathways: When compounds like Ethyl 1-thio-alpha-D-glucofuranoside are taken up by cells, they can be processed by glycosyltransferases, leading to the formation of unnatural glycoconjugates. Metabolomics and glycomics platforms, utilizing mass spectrometry, can then identify and quantify these novel structures and track downstream effects. This approach provides powerful insights into the substrate promiscuity of enzymes and the plasticity of glycosylation pathways.
Table 1: Application of "-Omics" in Thioglycoside Research
| -Omics Technology | Application to Thioglycosides | Research Findings | Reference |
|---|---|---|---|
| Metabolomics | Use as metabolic decoys to divert biosynthetic pathways. | S-glycosides effectively disrupt cellular glycosylation at low concentrations (~10–100 μM), proving more potent than O-glycosides. | nih.gov |
| Glycomics | Identify and quantify unnatural glycoconjugates formed from thioglycoside precursors. | Demonstrated a reduction in the glycan mass of key cell-surface proteins (PSGL-1, CD43) following treatment with S-glycosides. | nih.gov |
Sustainable and Green Synthetic Methodologies
The chemical synthesis of thioglycosides has traditionally involved multi-step processes often requiring harsh reagents and solvents. A major research thrust is the development of more sustainable and environmentally friendly "green" methods.
Solvent-Free Synthesis: One innovative approach is the use of ball milling for the solvent-free synthesis of thioglycosides. This mechanochemical method allows for the preparation of various thioglycosides in excellent yields from readily available glycosyl halides, completely avoiding the use of bulk solvents. rsc.org
Aqueous Synthesis: Mimicking enzymatic processes, facile and green S-glycosylation methods have been developed that proceed in water without the need for protecting groups. rsc.org For example, the glycosylation of fluoride (B91410) donors with thiol sugar acceptors using calcium hydroxide (B78521) (Ca(OH)₂) as a promoter has successfully produced thioglycosides in good yields with high stereoselectivity. rsc.org This approach is also applicable to the synthesis of more complex S-linked oligosaccharides and glycopeptides. rsc.org
Avoiding Odorous Reagents: A significant drawback of traditional thioglycoside synthesis is the use of odorous and toxic thiols. Newer methods aim to circumvent this issue. One such method involves the reduction of aryl disulfides with sodium borohydride (B1222165) (NaBH₄) to generate the thiol nucleophile in situ. nih.gov This process has been successfully applied to the synthesis of 2-OH thioaryl glycosides from glycal precursors. nih.gov
Table 2: Comparison of Green Synthetic Methods for Thioglycosides
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Ball Milling | Solvent-free, mechanochemical activation. | Eliminates solvent waste, high yields. | rsc.org |
| Aqueous Synthesis | Uses water as the solvent; protecting-group-free. | Environmentally benign, mimics enzymatic synthesis, high stereoselectivity. | rsc.org |
| In Situ Thiol Generation | Uses aryl disulfides and NaBH₄. | Avoids the use of volatile and odorous thiols. | nih.gov |
Development of Novel Biotechnological Applications
This compound and related compounds are versatile tools with expanding applications in biotechnology, primarily as synthetic building blocks and biological probes.
Glycosyl Donors in Synthesis: Thioglycosides are highly valued as glycosyl donors in the chemical synthesis of complex oligosaccharides and glycoconjugates. umsl.educhemimpex.com Their stability to a wide range of reaction conditions allows for their use as building blocks, while the anomeric sulfur can be selectively activated for glycosylation under mild conditions using various promoters. researchgate.netnih.gov This has made them instrumental in the synthesis of glycans needed for the development of vaccines, therapeutics, and diagnostic tools. umsl.edu
Inhibition of Leukocyte Adhesion: A novel therapeutic application involves using thioglycosides to modulate cellular adhesion in inflammatory responses. As metabolic decoys, these compounds can alter the glycan structures on the cell surface that are recognized by selectins. Research has shown that treatment with specific thioglycosides can reduce selectin-dependent leukocyte adhesion, a critical process in inflammation. nih.gov This finding opens avenues for developing new anti-inflammatory agents.
Enzyme-Activated Substrates: In biocatalysis, thioglycosides can serve as substrates for enzymes in chemo-enzymatic synthesis. For example, glycosidases can be used in transglycosylation reactions where a thioglycoside acts as the donor to glycosylate a target molecule, offering high selectivity under mild conditions. nih.gov This approach combines the flexibility of chemical synthesis with the precision of enzymatic catalysis.
Theoretical Advances in Glycoscience Relevant to Thioglycosides
A deeper theoretical understanding of the factors governing the reactivity and conformation of thioglycosides is crucial for their effective use in synthesis and for predicting their biological interactions.
Quantifying Donor Reactivity: The outcome of a glycosylation reaction is highly dependent on the reactivity of the glycosyl donor. researchgate.net Significant progress has been made in quantifying the reactivity of thioglycoside donors. This involves studying how different protecting groups and aglycon structures affect the rate of glycosylation. nih.gov For example, donors with electron-donating protecting groups (often called "armed" donors) are more reactive than those with electron-withdrawing groups ("disarmed" donors). nih.gov This knowledge allows for the strategic design of complex, one-pot oligosaccharide syntheses by pairing donors and acceptors of different reactivities. researchgate.net
Mechanistic Insights: The mechanism of glycosylation reactions involving thioglycosides is complex and can proceed through various intermediates. acs.org Advanced analytical techniques, such as low-temperature NMR studies, combined with computational modeling, are providing a clearer picture of these reaction pathways. acs.org This includes understanding the formation of key intermediates like glycosyl sulfonium (B1226848) ions and how factors like solvent and promoter influence the stereochemical outcome. nih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
